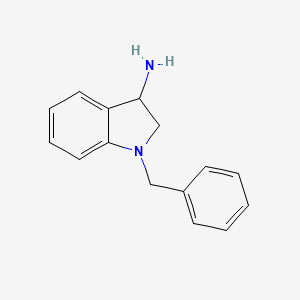

1-Benzyl-2,3-dihydroindol-3-amine

説明

1-Benzyl-2,3-dihydroindol-3-amine is a bicyclic compound featuring a dihydroindole core substituted with a benzyl group at the 1-position and an amine at the 3-position. The dihydroindole (indoline) scaffold is notable for its presence in bioactive molecules, with structural flexibility enabling interactions with biological targets such as enzymes and receptors .

特性

分子式 |

C15H16N2 |

|---|---|

分子量 |

224.30 g/mol |

IUPAC名 |

1-benzyl-2,3-dihydroindol-3-amine |

InChI |

InChI=1S/C15H16N2/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2 |

InChIキー |

VCXUWVGEKIHQLJ-UHFFFAOYSA-N |

正規SMILES |

C1C(C2=CC=CC=C2N1CC3=CC=CC=C3)N |

製品の起源 |

United States |

準備方法

The synthesis of 1-Benzyl-2,3-dihydroindol-3-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The benzyl group can be introduced through N-alkylation using benzyl halides in the presence of a base . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

化学反応の分析

1-Benzyl-2,3-dihydroindol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as tetrahydroindoles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-Benzyl-2,3-dihydroindol-3-amine has numerous applications in scientific research:

作用機序

The mechanism of action of 1-Benzyl-2,3-dihydroindol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows it to bind to these targets with high affinity, modulating their activity. The benzyl group and amine functionality contribute to its binding properties and overall biological activity . The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Dihydroindole Derivatives

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine (): This compound shares the dihydroindole core but lacks the benzyl group at the 1-position. Instead, it has a methylamine substituent at the 5-position. Such derivatives are highlighted for their roles in bioactive molecules, particularly in central nervous system (CNS) targets .

- (3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine (): The stereospecific methyl group at the 3-position introduces chirality, which can significantly alter receptor binding compared to the non-chiral 1-benzyl derivative. The 6-amine substituent may favor interactions with serotoninergic receptors, as seen in related indoline-based ligands .

Benzimidazolone and Imidazole Derivatives

- 1-Benzyl-2(3H)-benzimidazolon-3-yl acetic acid derivatives (): These compounds replace the dihydroindole core with a benzimidazolone ring. The benzimidazolone moiety is associated with antinociceptive activity, likely via cyclooxygenase (COX) inhibition. The acetic acid side chain enhances polarity, contrasting with the amine in 1-benzyl-2,3-dihydroindol-3-amine, which may favor different pharmacokinetic profiles .

- 1,1,1-Trifluoro-N-(3-(2-(1H-imidazol-5-yl)phenoxy)propyl)methanesulfonamide (DX-03-12) (): This imidazole-containing compound exhibits a trifluoromethanesulfonamide group, enhancing metabolic stability. The imidazole ring enables metal coordination (e.g., in enzyme active sites), a feature absent in the dihydroindole core of the target compound .

Benzyl-Substituted Heterocycles

1-Benzyl-2,7,7-trimethyl-bicyclo[2.2.1]heptanes ():

The bicyclic structure introduces rigidity, limiting conformational flexibility compared to the dihydroindole scaffold. The benzyl group here may stabilize π-π interactions in hydrophobic environments, similar to the target compound, but the steric effects of trimethyl substitution could hinder binding .1-Benzyl-2,5-dimethyl-tetrahydroindazolium iodide ():

This indazolium salt features a quaternary nitrogen, increasing water solubility as an iodide salt. The dimethyl groups at the 2- and 5-positions create steric hindrance, contrasting with the more accessible amine in 1-benzyl-2,3-dihydroindol-3-amine .

Structural and Functional Data Table

Key Research Findings

- Synthetic Accessibility : The benzylation of dihydroindole (as in and ) is a common step, but reagent choice (e.g., benzyl halides vs. benzyl alcohols) impacts yield and purity .

- Biological Relevance : Dihydroindole derivatives with amine groups (e.g., ) show affinity for neurotransmitter receptors, suggesting the target compound may interact with serotonin or dopamine systems .

- Structural Insights : The benzyl group in 1-benzyl-2,3-dihydroindol-3-amine enhances π-π stacking in hydrophobic pockets, a feature shared with benzimidazolones but absent in polar imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。